

# efficacy of Trimethoprim lactate against Gram-negative vs Gram-positive

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Trimethoprim lactate

CAS No.: 23256-42-0

Cat. No.: S615757

[Get Quote](#)

## Mechanism of Action

**Trimethoprim lactate** acts as a bacteriostatic antibiotic by selectively and competitively inhibiting bacterial dihydrofolate reductase (DHFR) [1] [2]. This prevents the reduction of dihydrofolate to tetrahydrofolate (THF), a crucial cofactor in the synthesis of thymidine and purine nucleotides. The interruption of nucleotide synthesis ultimately suppresses bacterial DNA replication and cell proliferation [2] [3].

A key therapeutic feature is that bacterial DHFR is much more sensitive to trimethoprim than the human version, providing a selective antibacterial effect with lower host toxicity [2]. When combined with sulfonamides (which inhibit an upstream enzyme in the same pathway), the pair often acts synergistically to produce a bactericidal effect [2].

The following diagram illustrates its mechanism of action and the primary resistance pathways.



[Click to download full resolution via product page](#)

## Efficacy Spectrum & Resistance

The spectrum of activity and clinical applications of **Trimethoprim lactate** are summarized below.

**Table 1: Spectrum of Activity and Clinical Use**

| Aspect                     | Details                                                                                                                                                                          |
|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Overall Spectrum           | Active against a wide range of Gram-positive and Gram-negative aerobic bacteria [1].                                                                                             |
| Key Gram-negative Bacteria | <i>Escherichia coli</i> , <i>Proteus mirabilis</i> , <i>Klebsiella pneumoniae</i> , <i>Enterobacter</i> species, <i>Haemophilus influenzae</i> [4] [3].                          |
| Key Gram-positive Bacteria | <i>Streptococcus pneumoniae</i> , certain <i>Staphylococcus</i> species (e.g., <i>S. saprophyticus</i> ) [4] [3].                                                                |
| Primary Clinical Uses      | Treatment of Urinary Tract Infections (UTIs), Shigellosis, and Pneumocystis pneumonia (typically in combination with dapsone) [1] [4].                                           |
| Notable Resistance         | <i>Moraxella catarrhalis</i> is a recognized resistant organism [4]. Resistance in other pathogens, including <i>S. pneumoniae</i> and uropathogens, is increasingly common [4]. |

The clinical utility of Trimethoprim is challenged by several bacterial resistance mechanisms, with plasmid-encoded DHFR enzymes being the most significant [5].

**Table 2: Major Resistance Mechanisms to Trimethoprim [5]**

| Mechanism                | Description                                                                                 | Clinical Relevance                                                                                         |
|--------------------------|---------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Plasmid-encoded DHFR     | Production of an additional dihydrofolate reductase that is insensitive to Trimethoprim.    | Considered the most clinically important mechanism, found in both Gram-positive and Gram-negative species. |
| Altered Chromosomal DHFR | Mutations in the native bacterial <i>dhfr</i> gene that reduce the drug's binding affinity. | A common chromosomal resistance pathway.                                                                   |
| Thymineless Mutation     | Bypasses the need for thymidine synthesis, making the folate pathway non-essential.         | Another chromosomal resistance pathway.                                                                    |

| Mechanism      | Description                                  | Clinical Relevance                               |
|----------------|----------------------------------------------|--------------------------------------------------|
| Impermeability | Reduced drug uptake into the bacterial cell. | Contributes to intrinsic or acquired resistance. |

## Experimental Data & Protocols

For research use, here are key experimental findings and standard protocols involving **Trimethoprim lactate**.

**Table 3: Experimental Efficacy Data**

| Model / Assay                 | Organism                                                                              | Key Parameters & Results                                                                  | Reference |
|-------------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| In Vivo Mouse Model           | <i>E. coli</i> , <i>H. influenzae</i> , <i>S. pneumoniae</i> , <i>N. meningitidis</i> | Dose: 10 mg/kg, i.v., every 12h for 3 days. Outcome: Demonstrated antibacterial activity. | [3]       |
| In Vitro MIC / Susceptibility | Various Gram-positive and Gram-negative bacteria                                      | Typical bacterial selection ranges are in the low µg/mL scale (varies by organism).       | [2]       |

Here are detailed methodologies for key experiments cited in the available data.

### Protocol 1: Minimum Inhibitory Concentration (MIC) / Susceptibility Assays [2]

- **Application:** Used for resistance profiling against Gram-positive and Gram-negative strains.
- **Procedure:**
  - Prepare a fresh stock solution of **Trimethoprim lactate** in DMSO or water just prior to use to maintain potency.
  - Perform serial dilutions of the antibiotic in an appropriate liquid growth medium across a microtiter plate.
  - Inoculate each well with a standardized suspension of the test bacterium.
  - Incubate the plate at the optimal temperature for the test organism for 16-24 hours.
  - The MIC is identified as the lowest concentration of **Trimethoprim lactate** that completely prevents visible growth.

- **Note:** Always include proper negative controls. Validate the working concentration for each specific organism, as baseline resistance can vary.

### Protocol 2: In Vivo Efficacy Model (Mouse)

- **Application:** Evaluating antibacterial activity in a live animal model [3].
- **Procedure:**
  - **Animal Model:** Use female C3H/HeOuj mice.
  - **Infection:** Transurethrally infect mice under anesthesia with a suspension containing  $1-2 \times 10^7$  CFU of *E. coli*.
  - **3. Dosing:** Administer **Trimethoprim lactate** intravenously at 10 mg/kg, once every 12 hours, for 3 days.
  - **Assessment:** Monitor bacterial load in target organs or animal survival to determine efficacy.

## Conclusion for Researchers

In summary, for your comparison guides:

- **Core Efficacy:** **Trimethoprim lactate** is a broad-spectrum, bacteriostatic DHFR inhibitor with documented activity against key Gram-positive and Gram-negative pathogens.
- **Key Differentiator:** Its value in polypharmacological strategies is its well-established synergy with sulfonamides and other antifolates, creating a bactericidal combination that can overcome some resistance and extend the spectrum of action [6] [2].
- **Major Limitation:** The widespread presence of plasmid-encoded, Trimethoprim-insensitive DHFR enzymes in both Gram-positive and Gram-negative species is a significant constraint on its monotherapy efficacy [5].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Trimethoprim lactate | Bacteriostatic Antibiotic [medchemexpress.com]
2. Trimethoprim Lactate [goldbio.com]

3. ( Trimethoprim ) | Antifolate | Invivochem lactate Trimethoprim lactate [invivochem.com]
4. Monograph for Professionals - Drugs.com Trimethoprim [drugs.com]
5. and brodimoprim resistance of Trimethoprim - gram and... positive [pubmed.ncbi.nlm.nih.gov]
6. Polypharmacological strategies for infectious bacteria [sciencedirect.com]

To cite this document: Smolecule. [efficacy of Trimethoprim lactate against Gram-negative vs Gram-positive]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b615757#efficacy-of-trimethoprim-lactate-against-gram-negative-vs-gram-positive>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)